Sotorasib

描述

Synthesis Analysis

Sotorasib's synthesis involves complex chemical reactions aimed at creating a molecule that can selectively and irreversibly bind to the KRAS G12C mutation. This specificity disrupts the mutant protein's function, inhibiting cancer cell growth. The synthesis process underscores the precision required to target such a specific mutation without affecting the wide array of normal KRAS proteins present in healthy cells.

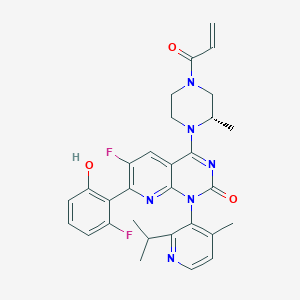

Molecular Structure Analysis

This compound's molecular structure features an axially chiral biaryl moiety, critical for its high affinity and specificity towards the KRAS G12C mutation. This chiral structure presents two atropisomers, with one exhibiting significantly higher potency due to its fit within a "cryptic" pocket of the KRAS G12C protein. The drug's development as a single-atropisomer highlights the importance of stereochemistry in drug design and efficacy (Lanman, Parsons, & Zech, 2022).

Chemical Reactions and Properties

The chemical properties of this compound, including its reactivity with the KRAS G12C mutation, are fundamental to its mechanism of action. The drug forms a covalent bond with the cysteine residue in the mutated KRAS protein, permanently inhibiting its activity. This covalent interaction is a key feature distinguishing this compound from other cancer therapies, providing a targeted approach to treatment.

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, play a crucial role in its pharmacokinetics and pharmacodynamics. These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its effectiveness and safety in clinical use.

Chemical Properties Analysis

This compound's chemical properties, including its specificity for the KRAS G12C mutation and its stability in biological systems, are critical for its action as a cancer therapy. Its ability to selectively target and irreversibly inhibit the mutated KRAS protein while minimizing effects on normal KRAS proteins demonstrates the drug's precision and the advanced understanding of cancer biology that guided its development.

- On the structural and synthetic considerations of this compound (Lanman, Parsons, & Zech, 2022).

科学研究应用

固体肿瘤中KRAS突变的治疗:Sotorasib被开发用于治疗带有KRAS突变的固体肿瘤,包括非小细胞肺癌(NSCLC)和结直肠癌。它在针对KRAS G12C突变方面显示出有希望的结果(Blair, 2021)。

对晚期固体肿瘤的疗效:在一项1期试验中,this compound在患有KRAS G12C突变的经过重度治疗的晚期固体肿瘤患者中展示出令人鼓舞的抗癌活性。它耐受性良好,治疗相关的毒性效应可控(Hong et al., 2020)。

在NSCLC中的特定应用:一项2期试验表明,this compound疗法在先前接受治疗的KRAS G12C突变NSCLC患者中产生持久的临床益处,没有新的安全信号(Skoulidis et al., 2021)。

KRAS G12C抑制剂的机制和耐药性:研究还着重于了解KRAS G12C抑制剂的耐药机制,并开发针对KRAS G12C突变肿瘤的联合疗法(Zheng et al., 2022)。

药代动力学和代谢组学:对this compound的药代动力学和药代谢组学进行了综合分析,提供了对其对代谢谱的影响以及药代动力学和药代谢组学之间关系的见解(Du et al., 2022)。

肾毒性和代谢物分析:研究还着重于了解动物模型中this compound的肾毒性,发现与巯基酸代谢途径代谢物之间存在强烈关联(Werner et al., 2021)。

MET扩增NSCLC中的耐药机制:对MET扩增KRASG12C NSCLC中的耐药机制的研究揭示了通过MET和KRASG12C的双重阻断可能的治疗选择(Suzuki et al., 2021)。

生物样本中的定量:已开发了在生物样本中定量this compound的技术,如小鼠血浆和组织匀浆,有助于进一步的研究和临床评估(Retmana et al., 2021)。

吸收、分布、代谢和排泄:对this compound在大鼠和狗中的吸收、分布、代谢和排泄进行了研究,揭示了种间差异和对其药理特性的重要见解(Dahal et al., 2022)。

非临床安全概况:对this compound进行了全面的非临床安全评估,包括对遗传毒性、光毒性以及对各种受体、酶、离子通道和转运蛋白的影响的研究(Ishida et al., 2021)。

This compound引发的肝炎:一份病例报告强调了一名NSCLC患者在开始使用this compound后不久出现生命威胁的肝炎,暗示该药物在触发检查点抑制剂免疫性肝炎方面的作用(Begum et al., 2021)。

作用机制

- Role : KRAS G12C is an oncogenic form of the KRAS protein. By targeting this specific mutation, Sotorasib aims to disrupt aberrant signaling pathways associated with cancer growth .

- Ultimately, this inhibition leads to reduced cell growth and promotes apoptosis in tumors driven by KRAS G12C .

- Inhibition of KRAS G12C disrupts downstream signaling, impacting cell proliferation, differentiation, and survival .

- Cellular consequences include inhibited cell growth and increased apoptosis in KRAS G12C-driven tumors .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

Sotorasib received its first approval in the USA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC, as determined by an FDA-approved test, who have received at least one prior systemic therapy . Its continued approval may be contingent upon verification and description of clinical benefit in confirmatory trial(s) .

属性

IUPAC Name |

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQKSXLFSAEQCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099260 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2252403-56-6, 2296729-00-3 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotorasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTORASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B1192135.png)